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molecular formula C11H13IO B8325884 5-(2-Iodophenyl)pentan-2-one

5-(2-Iodophenyl)pentan-2-one

Cat. No. B8325884
M. Wt: 288.12 g/mol
InChI Key: TXQWDOAYRXEMFH-UHFFFAOYSA-N
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Patent
US07902224B2

Procedure details

To a stirred solution of potassium t-butoxide (7.96 g, 71 mmol) in anhydrous ether (100 ml) under nitrogen, was added methyltriphenylphosphonium bromide (25.6 g, 71 mmol). The yellow mixture was stirred under reflux for 0.5 h, allowed to cool for 10 min, and then a solution of 5-(2-iodophenyl)pentan-2-one (Intermediate 1) (9.3 g, 32.3 mmol) in anhydrous ether (70 ml) was added over 20 min. The reaction mixture was refluxed for 1 h, allowed to cool and then poured onto ice. Ether (100 ml) and water (100 ml) were added and the layers were separated. The aqueous layer was re-extracted with ether (100 ml) and the combined organic layers were washed successively with water (100 ml) and saturated brine (100 ml), dried over anhydrous magnesium sulphate and evaporated to dryness. The residue was treated with heptane (200 ml), solid was filtered off and washed with heptane and the filtrate was evaporated. The oil obtained was purified on a 90 g silica cartridge eluted with heptane to give the title compound as a liquid (8.34 g, 90%).
Quantity
7.96 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25.6 g
Type
catalyst
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1]C(C)([O-])C.[K+].[I:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][CH2:15][CH2:16][C:17](=O)[CH3:18].O>CCOCC.[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[I:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[CH2:14][CH2:15][CH2:16][C:17]([CH3:18])=[CH2:1] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
7.96 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
25.6 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
9.3 g
Type
reactant
Smiles
IC1=C(C=CC=C1)CCCC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=CC=C1)CCCC(C)=O
Name
Quantity
70 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The yellow mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was re-extracted with ether (100 ml)
WASH
Type
WASH
Details
the combined organic layers were washed successively with water (100 ml) and saturated brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue was treated with heptane (200 ml), solid
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with heptane
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The oil obtained
CUSTOM
Type
CUSTOM
Details
was purified on a 90 g silica cartridge
WASH
Type
WASH
Details
eluted with heptane

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=CC=C1)CCCC(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.34 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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